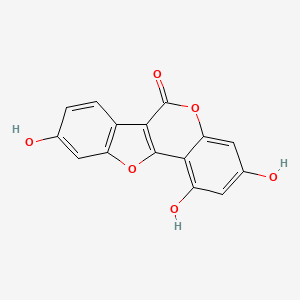
Aureol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in gram bean, mung bean, pulses, and scarlet bean. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Chemical Synthesis of Aureol
This compound can be synthesized through a series of chemical reactions. A notable method involves the synthesis from (±)-albicanol, which is transformed into (±)-aureol in seven steps with an overall yield of 28%. The key steps include a C–C bond-forming reaction and a rearrangement involving hydride and methyl shifts, mediated by BF3- Et2O as an activator .
Synthesis Steps Overview
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Coupling of (±)-albicanal with lithiated arene | 82 |
| 2 | Cyclization of phenolic compound | 62 |
| 3 | Overall synthesis yield | 28 |
Biological Properties
This compound exhibits several promising biological properties, making it a candidate for further research in medicinal chemistry. Key findings include:
- Antiviral Activity : this compound has demonstrated anti-influenza A virus activity, suggesting its potential as an antiviral agent .
- Cytotoxicity : It shows selective cytotoxicity against various human tumor cell lines, including colon adenocarcinoma (HT-29) and non-small cell lung cancer (A549) cells .
- Mechanistic Insights : Studies indicate that this compound's structural features contribute to its biological activities, particularly its unique combination of a cis-decalin system with a substituted benzopyran moiety .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on HT-29 and A549 cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting this compound's potential as an anticancer agent. The mechanism was linked to the induction of apoptosis in cancer cells.
Case Study 2: Antiviral Efficacy
In vitro tests demonstrated that this compound effectively inhibited the replication of the influenza A virus. This antiviral activity was assessed through plaque reduction assays, revealing significant reductions in viral titers at varying concentrations of this compound.
Propriétés
Numéro CAS |
88478-03-9 |
|---|---|
Formule moléculaire |
C15H8O6 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-14-12(8)15(19)21-11-5-7(17)3-9(18)13(11)14/h1-5,16-18H |
Clé InChI |
WIRRQLQRDSREEG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |
SMILES canonique |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |
Key on ui other cas no. |
88478-03-9 |
Synonymes |
aureol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















